

The Central Role of Tim44 in Mitochondrial Protein Import: A Technical Guide

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Abstract

Mitochondrial protein import is a fundamental cellular process essential for mitochondrial biogenesis and function. The vast majority of mitochondrial proteins are synthesized in the cytosol and must be efficiently imported into the organelle. The presequence translocase of the inner mitochondrial membrane, the TIM23 complex, in conjunction with the presequence translocase-associated motor (PAM), plays a pivotal role in the translocation of proteins into the mitochondrial matrix. At the heart of this machinery lies Tim44, a peripheral inner membrane protein that acts as a crucial scaffold, orchestrating the dynamic interactions required for ATP-dependent protein translocation. This technical guide provides an in-depth exploration of the multifaceted role of Tim44, detailing its structure, interactions with key import motor components, and its regulatory functions. We present quantitative data on binding affinities and import efficiencies, detailed experimental protocols for studying Tim44 function, and visual representations of the associated molecular pathways and experimental workflows.

Introduction

The import of nuclear-encoded proteins into the mitochondrial matrix is a highly regulated process that relies on a series of sophisticated molecular machines. Precursor proteins destined for the matrix typically possess an N-terminal targeting sequence, or presequence, which guides them through the translocase of the outer membrane (TOM) and subsequently to the TIM23 complex in the inner membrane. The translocation of the presequence across the

inner membrane is driven by the membrane potential, but the subsequent movement of the remainder of the polypeptide chain into the matrix requires the action of the ATP-dependent import motor, PAM.

Tim44 is an essential component of this motor, functioning as a molecular scaffold that links the TIM23 channel to the matrix chaperone mtHsp70.[1][2] This guide will dissect the critical functions of Tim44, providing a comprehensive resource for researchers in the field.

Structure and Function of Tim44

Tim44 is a peripheral membrane protein associated with the matrix side of the inner mitochondrial membrane. It is organized into two principal domains: an N-terminal domain (NTD) and a C-terminal domain (CTD).[3]

- **N-terminal Domain (NTD):** The NTD of Tim44 is intrinsically disordered and serves as a dynamic and flexible arm.[3] It plays a crucial role in interacting with multiple partners, including the presequence of the incoming polypeptide, mtHsp70, and the TIM23 complex itself.[3][4]
- **C-terminal Domain (CTD):** The CTD of Tim44 is more structured and is primarily responsible for anchoring the protein to the inner membrane by interacting with both Tim17 and Tim23, core components of the TIM23 complex.[3]

This two-domain structure allows Tim44 to act as a versatile platform, coordinating the activities of the translocation channel and the import motor.[3]

Key Interactions of Tim44

Tim44's function is defined by its dynamic interactions with several key proteins of the import machinery. These interactions are often regulated by the nucleotide state of mtHsp70 (ATP- or ADP-bound) and the presence of the translocating polypeptide.

Interaction with the TIM23 Complex

Tim44 directly associates with the core components of the TIM23 translocon, Tim23 and Tim17. Both the NTD and CTD of Tim44 have been shown to interact with the major matrix-exposed

loop of Tim23.[3][5] The CTD also makes contact with Tim17.[3] These interactions are vital for tethering the PAM complex to the exit of the protein import channel.

Interaction with mtHsp70

The interaction between Tim44 and the matrix chaperone mtHsp70 is central to the ATP-driven import process. Tim44 recruits mtHsp70 to the site of protein translocation.[6][7] The binding of mtHsp70 to Tim44 is ATP-dependent and is modulated by the presence of the incoming polypeptide chain.[6] The ATPase domain of mtHsp70 is crucial for this interaction.[7]

Interaction with the Precursor Protein

Tim44's NTD can directly bind the presequence of the translocating polypeptide as it emerges from the TIM23 channel.[3][8] This interaction is thought to be an early step in the handover of the substrate to mtHsp70.

Interaction with the J-protein Complex (Pam18/Pam16)

Tim44 also facilitates the recruitment of the Pam18/Pam16 J-protein complex to the translocase.[2] Pam18 stimulates the ATPase activity of mtHsp70, which is a critical step in the import motor's cycle.[9]

Mechanism of Tim44-mediated Protein Import

The import process is a dynamic cycle of binding and release events orchestrated by Tim44.

- **Recruitment of mtHsp70:** In its ATP-bound state, mtHsp70 is recruited to the TIM23 channel exit by Tim44.[5]
- **Precursor Engagement:** As the precursor polypeptide emerges into the matrix, its presequence can be bound by the NTD of Tim44.[3][8]
- **Handover to mtHsp70 and ATP Hydrolysis:** The precursor is then transferred to mtHsp70. The Pam18/Pam16 complex, also recruited by Tim44, stimulates mtHsp70 to hydrolyze ATP to ADP.[5][9] This hydrolysis event causes a conformational change in mtHsp70, leading to its tight binding to the translocating polypeptide.

- **Power Stroke and Translocation:** The tight binding of mtHsp70 is believed to act as a "power stroke," preventing the backsliding of the polypeptide and driving its unidirectional movement into the matrix.
- **Release and Reset:** The ADP-bound mtHsp70, now complexed with the substrate, dissociates from Tim44. The nucleotide exchange factor Mge1 facilitates the exchange of ADP for ATP on mtHsp70, causing it to release the polypeptide and reset the cycle for another round of binding to Tim44.[\[5\]](#)

Quantitative Data

The following tables summarize key quantitative data related to Tim44's function in mitochondrial protein import.

Interaction Partner	Binding Affinity (KD)	Method	Reference
Presequence peptide (pHsp60)	0.47 mM (with Tim23IMS)	Surface Plasmon Resonance	[8]
Presequence peptide (pALDH)	~1.3 μ M (with full-length Tim44)	Surface Plasmon Resonance	[10]
Presequence peptide (pALDH-s, scrambled)	No significant binding	Surface Plasmon Resonance	[10]

Table 1: Binding Affinities of Tim44 and Related Components.

Precursor Protein	Tim44 Status	Import Efficiency Reduction	Folded State	Reference
Loosely folded precursors	Mutant/Depleted	~30%	Unfolded	[11]
Tightly folded domains	Mutant/Depleted	Significantly impaired	Folded	[11]
pSu9(1-69)DHFR	Depleted	Significantly reduced	Both folded and unfolded	[12]

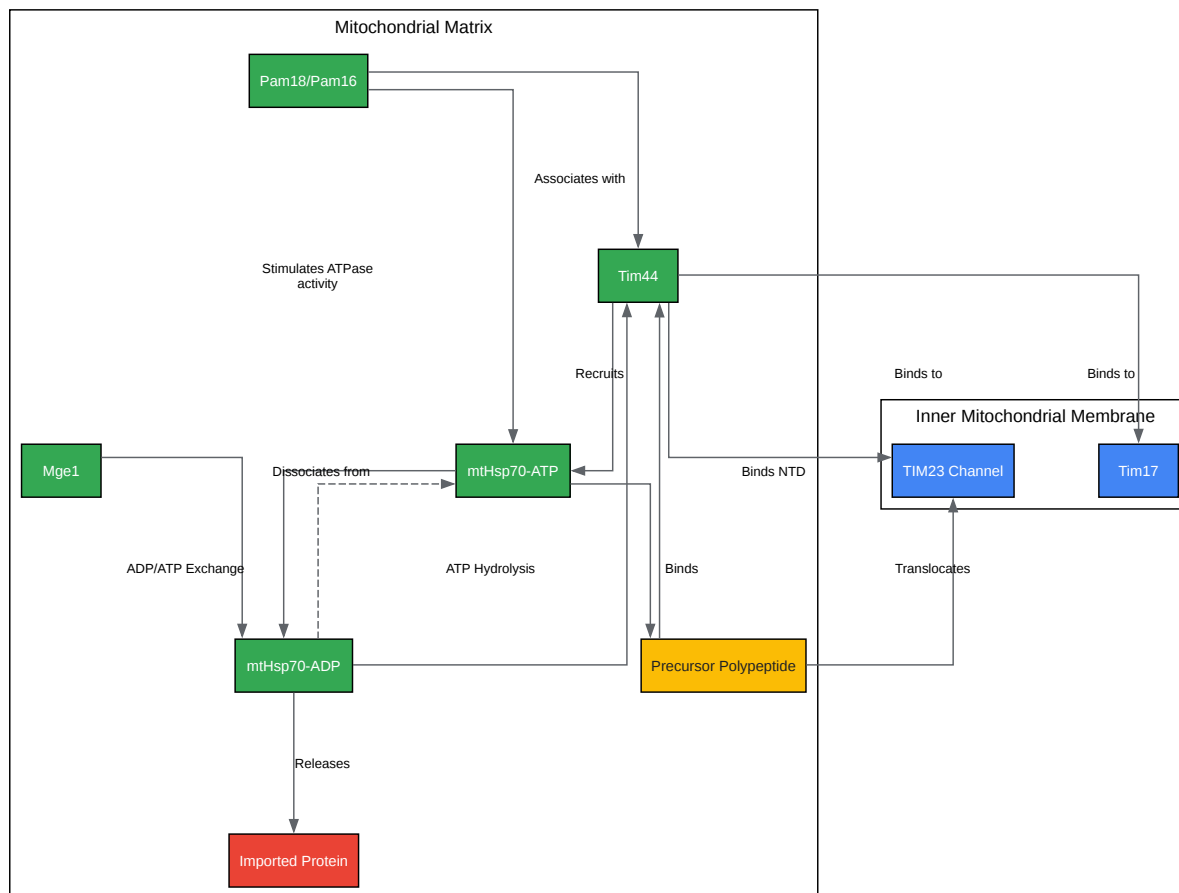
Table 2: Impact of Tim44 on Protein Import Efficiency.

Complex Component	Stoichiometry	Method	Reference
Tim23	1	Cryo-EM	
Tim17	1	Cryo-EM	
Tim44	1	Cryo-EM	
mtHsp70	Sub-stoichiometric	Blue Native PAGE	[13]
Pam16/Pam18	Sub-stoichiometric	Mass Spectrometry	

Table 3: Stoichiometry of the TIM23-PAM Complex.

Signaling Pathways and Logical Relationships

The interactions and functional dependencies within the TIM23-PAM complex can be visualized as signaling pathways and logical workflows.



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Figure 1: Signaling pathway of Tim44-mediated mitochondrial protein import.



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Figure 2: Experimental workflow for co-immunoprecipitation of Tim44 interaction partners.

Experimental Protocols

Co-Immunoprecipitation of Tim44 and Interacting Partners from Yeast Mitochondria

This protocol is adapted from established methods for analyzing mitochondrial protein complexes.^{[14][15]}

Materials:

- Yeast cells expressing a tagged version of Tim44 (optional, but recommended)
- Mitochondria isolation buffer (0.6 M sorbitol, 20 mM HEPES-KOH, pH 7.4)
- Lysis buffer (20 mM HEPES-KOH, pH 7.4, 100 mM NaCl, 1 mM EDTA, 10% glycerol, 1% digitonin, protease inhibitor cocktail)
- Wash buffer (20 mM HEPES-KOH, pH 7.4, 100 mM NaCl, 1 mM EDTA, 10% glycerol, 0.1% digitonin, protease inhibitor cocktail)
- Elution buffer (e.g., SDS-PAGE sample buffer)
- Anti-Tim44 antibody (or antibody against the tag)
- Protein A/G agarose or magnetic beads

Procedure:

- Mitochondria Isolation: Isolate mitochondria from yeast spheroplasts by differential centrifugation.

- **Lysis:** Resuspend isolated mitochondria (typically 1-5 mg of protein) in 1 mL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes with gentle mixing.
- **Clarification:** Centrifuge the lysate at 20,000 x g for 15 minutes at 4°C to pellet insoluble material. Transfer the supernatant to a new pre-chilled tube.
- **Pre-clearing (Optional):** Add 20-30 µL of Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
- **Immunoprecipitation:** Add the primary antibody (e.g., anti-Tim44) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- **Bead Capture:** Add 30-50 µL of pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.
- **Washing:** Pellet the beads by centrifugation (e.g., 500 x g for 1 minute) and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.
- **Elution:** After the final wash, remove all supernatant and resuspend the beads in 30-50 µL of Elution Buffer. Boil the sample for 5-10 minutes to release the protein complexes.
- **Analysis:** Centrifuge to pellet the beads and collect the supernatant. Analyze the eluate by SDS-PAGE and Western blotting using antibodies against suspected interaction partners (e.g., Tim23, mtHsp70, Pam16, Pam18).

In Vitro Mitochondrial Protein Import Assay

This protocol describes the import of a radiolabeled precursor protein into isolated yeast mitochondria.[\[16\]](#)[\[17\]](#)

Materials:

- Radiolabeled precursor protein (e.g., 35S-methionine labeled, synthesized by in vitro transcription/translation)
- Isolated yeast mitochondria

- Import buffer (250 mM sucrose, 10 mM MOPS-KOH, pH 7.2, 80 mM KCl, 5 mM MgCl₂, 2 mM KH₂PO₄, 5 mM DTT)
- ATP regeneration system (e.g., 2 mM ATP, 10 mM creatine phosphate, 100 µg/mL creatine kinase)
- Valinomycin (to dissipate membrane potential, as a negative control)
- Proteinase K
- PMSF (phenylmethylsulfonylfluoride)
- SDS-PAGE and autoradiography equipment

Procedure:

- **Reaction Setup:** In a microcentrifuge tube, combine isolated mitochondria (25-50 µg) with Import Buffer and the ATP regeneration system. For a negative control, pre-incubate mitochondria with valinomycin (1 µM) for 5 minutes on ice.
- **Initiate Import:** Add the radiolabeled precursor protein (typically 2-10 µL of the in vitro translation mix) to the mitochondrial suspension.
- **Incubation:** Incubate the reaction at 25°C or 30°C for various time points (e.g., 0, 5, 15, 30 minutes).
- **Stop Import:** Stop the import reaction by placing the tubes on ice and adding cold import buffer.
- **Protease Treatment:** To digest non-imported precursor protein, treat half of each sample with Proteinase K (final concentration 50 µg/mL) for 15-30 minutes on ice. Stop the digestion by adding PMSF (final concentration 1 mM).
- **Mitochondrial Re-isolation:** Pellet the mitochondria by centrifugation at 12,000 x g for 5 minutes at 4°C. Discard the supernatant.
- **Analysis:** Resuspend the mitochondrial pellets in SDS-PAGE sample buffer, boil, and analyze by SDS-PAGE. Visualize the imported, protease-protected protein by

autoradiography.

mtHsp70 ATPase Assay

This protocol is a basic method to measure the ATPase activity of mtHsp70, which can be adapted to study the effects of Tim44 and precursor proteins.[\[9\]](#)

Materials:

- Purified mtHsp70
- Purified Tim44 (soluble domain or full-length)
- Precursor peptide (e.g., a mitochondrial presequence peptide)
- Assay buffer (e.g., 25 mM HEPES-KOH, pH 7.5, 100 mM KCl, 5 mM MgCl₂)
- [α -³²P]ATP
- Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)
- Developing buffer (e.g., 0.5 M LiCl, 1 M formic acid)
- Phosphorimager

Procedure:

- **Reaction Mixture:** Prepare a reaction mixture containing Assay Buffer, purified mtHsp70 (e.g., 1-2 μ M), and [α -³²P]ATP (trace amount). To test the effect of other components, add purified Tim44 and/or the precursor peptide to the reaction.
- **Initiate Reaction:** Start the reaction by adding the ATP to the mixture and incubate at a constant temperature (e.g., 30°C).
- **Time Points:** At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove a small aliquot (e.g., 1-2 μ L) of the reaction and spot it onto a TLC plate.
- **TLC Separation:** Develop the TLC plate in the Developing Buffer until the solvent front reaches near the top. This will separate the hydrolyzed [α -³²P]ADP from the unhydrolyzed

[α -³²P]ATP.

- Quantification: Dry the TLC plate and expose it to a phosphor screen. Quantify the amounts of ADP and ATP at each time point using a phosphorimager.
- Data Analysis: Calculate the percentage of ATP hydrolyzed over time. The rate of ATP hydrolysis can be determined from the linear phase of the reaction.

Conclusion

Tim44 is an indispensable component of the mitochondrial protein import machinery, acting as a sophisticated scaffold that coordinates the intricate interplay between the TIM23 translocon and the PAM motor. Its unique two-domain architecture enables it to perform both anchoring and dynamic regulatory functions, ensuring the efficient and unidirectional translocation of proteins into the mitochondrial matrix. A thorough understanding of Tim44's role is not only crucial for elucidating the fundamental mechanisms of mitochondrial biogenesis but also holds potential for the development of therapeutic strategies targeting mitochondrial dysfunction in various diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers dedicated to advancing our knowledge of this vital cellular process.

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